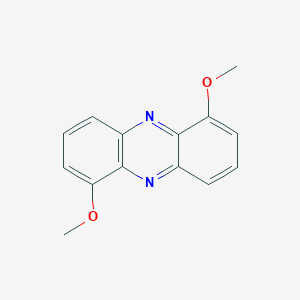

1,6-Dimethoxyphenazine

説明

Structure

3D Structure

特性

IUPAC Name |

1,6-dimethoxyphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNYAHCOEPIPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347071 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-79-3 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Isolation and Discovery of 1,6-Dimethoxyphenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and discovery of 1,6-dimethoxyphenazine, a naturally occurring phenazine derivative. The document details the original discovery from Streptomyces thioluteus and a more recent isolation from Lysobacter antibioticus, presenting key experimental protocols and quantitative data in a structured format for scientific and research applications.

Discovery and Initial Isolation from Streptomyces thioluteus

1,6-Dimethoxyphenazine was first reported in 1967 by N.N. Gerber from the bacterium Streptomyces thioluteus. This discovery was part of a broader study on phenazine, phenoxazinone, and dioxopiperazine compounds produced by this microorganism.

Experimental Protocol: Isolation from S. thioluteus

The following protocol is based on the original methodology described by Gerber (1967).

1. Fermentation:

-

Microorganism: Streptomyces thioluteus (strain 37-1).

-

Medium: A nutrient-rich broth containing glucose, soybean meal, and various salts.

-

Culture Conditions: The bacterium was cultured in shake flasks at 28°C for 7-10 days.

2. Extraction:

-

The culture broth was acidified to pH 4.0 with HCl.

-

The acidified broth was then extracted with chloroform (CHCl₃).

-

The chloroform extract was concentrated under reduced pressure to yield a crude residue.

3. Purification:

-

The crude extract was subjected to column chromatography on alumina (Al₂O₃).

-

Elution was performed with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with benzene and chloroform.

-

1,6-Dimethoxyphenazine was typically eluted with a mixture of benzene and chloroform.

-

Fractions containing the target compound were identified by thin-layer chromatography (TLC).

-

Final purification was achieved by recrystallization from a suitable solvent system, such as methanol, to yield yellow needles.

Isolation from Lysobacter antibioticus OH13

More recently, 1,6-dimethoxyphenazine has been isolated from the soil bacterium Lysobacter antibioticus OH13. This finding was part of a larger investigation into the phenazine biosynthesis pathway in this organism.[1]

Experimental Protocol: Isolation from L. antibioticus OH13

The following protocol is adapted from the work of Zhao et al. (2016).

1. Fermentation:

-

Microorganism: Lysobacter antibioticus OH13.

-

Seed Culture: A seed culture was prepared by inoculating a single colony into nutrient broth (NB) and incubating at 30°C with shaking.

-

Production Culture: The seed culture was used to inoculate a larger volume of production medium and incubated for 24 hours at 30°C with shaking at 200 rpm.[2]

2. Extraction:

-

The fermentation broth was extracted with an equal volume of ethyl acetate.

-

The organic phase was collected and concentrated in vacuo to obtain the crude extract.

3. Purification:

-

The crude extract was subjected to column chromatography over a Sephadex LH-20 column.

-

Elution was carried out using a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Fractions were collected and analyzed by High-Performance Liquid Chromatography (HPLC).

-

Fractions containing 1,6-dimethoxyphenazine were pooled and further purified by reversed-phase HPLC to yield the pure compound.

Quantitative Data

| Property | Streptomyces thioluteus | Lysobacter antibioticus OH13 |

| Yield | Not explicitly reported in the original publication. | The amount of isolated compound was approximately 5 mg from a large-scale fermentation.[2] |

| Appearance | Yellow needles | Yellow powder |

| Melting Point | 210-211 °C | Not reported |

Spectroscopic and Physicochemical Data

| Data Type | 1,6-Dimethoxyphenazine |

| Molecular Formula | C₁₄H₁₂N₂O₂[3] |

| Molecular Weight | 240.26 g/mol [3] |

| UV-Vis (λmax) | 274 nm, 365 nm (in Methanol) |

| Infrared (IR) | Key absorptions indicating aromatic C-H, C=C, C=N, and C-O stretching. |

| ¹H NMR (CDCl₃) | δ (ppm): 8.18 (dd, J = 8.8, 1.2 Hz, 2H), 7.80 (dd, J = 8.8, 7.2 Hz, 2H), 7.33 (dd, J = 7.2, 1.2 Hz, 2H), 4.15 (s, 6H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.0, 143.5, 130.0, 129.5, 125.0, 108.0, 56.5. |

| Mass Spectrometry | ESI-MS m/z: 241.0971 [M+H]⁺ |

Visualizations

Biosynthetic Pathway of Phenazine Core

The biosynthesis of the core phenazine structure is a conserved pathway in bacteria, starting from chorismic acid, a key intermediate in the shikimate pathway.

Caption: Generalized biosynthetic pathway of the phenazine core structure.

Experimental Workflow for Isolation

The general workflow for isolating 1,6-dimethoxyphenazine from bacterial cultures involves a series of standard natural product chemistry techniques.

Caption: General experimental workflow for the isolation of 1,6-dimethoxyphenazine.

References

Crystal Structure Analysis of 1,6-Dimethoxyphenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,6-dimethoxyphenazine, a metabolite of Streptomyces luteoreticuli.[1][2] The document outlines the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination, offering a comprehensive resource for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of 1,6-dimethoxyphenazine was determined by single-crystal X-ray diffraction.[3][4] The compound crystallizes in the monoclinic space group P21/n with two molecules per unit cell.[3][4] The planar phenazine ring system is a key feature of the molecular structure, with the methoxy groups slightly out of the plane.[3] Molecules are stacked in a columnar arrangement along the c-axis.[3]

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 8.60 Å[3][4] |

| b | 12.59 Å[3][4] |

| c | 5.17 Å[3][4] |

| β | 93.5°[3][4] |

| Volume | 557.6 ų |

| Z | 2[3][4] |

| R-factor | 0.16[3] |

Experimental Protocols

Synthesis of 1,6-Dimethoxyphenazine

The synthesis of 1,6-dimethoxyphenazine can be achieved through the reaction of o-anisidine with o-nitroanisole in the presence of potassium hydroxide.[3]

Materials:

-

o-Anisidine

-

o-Nitroanisole

-

Potassium hydroxide

-

Benzene

-

Ethanol

-

Activated Charcoal

-

Chromatography column (Silica gel)

-

Eluent (e.g., petroleum ether-ethyl acetate mixture)

Procedure:

-

A mixture of o-anisidine, o-nitroanisole, and powdered potassium hydroxide is refluxed in benzene.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is subjected to steam distillation to remove unreacted starting materials.

-

The resulting crude product is dissolved in ethanol and treated with activated charcoal to remove colored impurities.

-

The solution is filtered, and the solvent is evaporated.

-

The solid residue is purified by column chromatography on silica gel.

-

Crystals suitable for X-ray diffraction are obtained by slow evaporation from a suitable solvent such as ethanol or by sublimation.

Crystal Growth and X-ray Diffraction Analysis

Crystal Growth: Single crystals of 1,6-dimethoxyphenazine suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable organic solvent, such as ethanol.

X-ray Data Collection and Structure Refinement: The crystal structure was originally determined using two-dimensional X-ray diffraction data.[3][4] Modern analysis would typically involve the following steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 298 K or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final R-factor indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.[3]

Experimental Workflow

Caption: Experimental workflow for the synthesis and crystal structure analysis of 1,6-dimethoxyphenazine.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 1,6-Dimethoxyphenazine | CAS#:13398-79-3 | Chemsrc [chemsrc.com]

- 3. Synthesis of phenazine derivatives for use as precursors to electrochemically generated bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

Spectroscopic Profile of 1,6-Dimethoxyphenazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Dimethoxyphenazine, a key heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended to serve as a core resource for scientists and professionals engaged in drug development and related research fields, offering detailed spectroscopic data and experimental context.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for 1,6-Dimethoxyphenazine-5-oxide

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched resources |

Note: Specific experimental ¹³C NMR data for 1,6-dimethoxyphenazine could not be located in the searched resources. The data for the 5-oxide derivative is provided as a reference for closely related structural motifs.

¹H NMR Data for 1,6-Dimethoxyphenazine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in searched resources |

Note: Specific experimental ¹H NMR data for 1,6-dimethoxyphenazine, including chemical shifts, multiplicities, and coupling constants, were not found in the available literature.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Phenazine Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1620 | Medium to Strong | C=N stretch |

| ~1520, 1480 | Medium to Strong | Aromatic C=C stretch |

| ~1280 | Strong | Aryl-O-CH₃ stretch (asymmetric) |

| ~1030 | Strong | Aryl-O-CH₃ stretch (symmetric) |

| ~830, 750 | Strong | C-H out-of-plane bending |

Note: This table represents typical absorption ranges for phenazine and methoxy-substituted aromatic compounds. Specific experimental peak values for 1,6-dimethoxyphenazine were not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima for Phenazine in Ethanol

| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ |

| ~250 | High |

| ~360 | Medium |

Note: This data is for the parent phenazine compound. The methoxy substituents in 1,6-dimethoxyphenazine are expected to cause a bathochromic (red) shift in the absorption maxima.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of 1,6-dimethoxyphenazine are not available in the searched literature. However, the following are general methodologies typically employed for the spectroscopic analysis of such organic compounds.

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline is recorded with the solvent-filled cuvette.

-

Data Processing: The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 1,6-dimethoxyphenazine.

Caption: General workflow for synthesis and spectroscopic analysis.

physical and chemical properties of 1,6-Dimethoxyphenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,6-Dimethoxyphenazine (CAS No: 13398-79-3), a naturally occurring phenazine derivative. This document collates available data on its molecular characteristics, spectral properties, and synthesis. It also explores its biological significance as a weakly active antibacterial metabolite and its place within the broader context of phenazine biosynthesis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific fields.

Core Properties of 1,6-Dimethoxyphenazine

1,6-Dimethoxyphenazine is a yellow solid organic compound. It belongs to the phenazine family, a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 240.26 g/mol | [2] |

| CAS Number | 13398-79-3 | [1][2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥95% to 99.0% (by HPLC) | [2][3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |

| Storage Conditions | -20°C | [1] |

Spectroscopic and Physicochemical Data

| Parameter | Value | Source(s) |

| Mass Spectrometry (M+H)⁺ | 241.2 | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Melting Point of 1,6-Phenazinediol | 278-279 °C | [4][5] |

Spectral Data

Specific experimental spectra for 1,6-Dimethoxyphenazine are not widely published. A reference to the ¹³C NMR spectrum of the related compound, 1,6-Dimethoxyphenazine-5-oxide, is available in the literature.[1][6]

Synthesis and Purification

Synthetic Pathway

A known method for the synthesis of 1,6-Dimethoxyphenazine involves the condensation reaction of o-anisidine and o-nitroanisole in the presence of a strong base, such as potassium hydroxide, in a benzene solvent.

References

An In-depth Technical Guide to 1,6-Dimethoxyphenazine (CAS Number: 13398-79-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1,6-Dimethoxyphenazine (CAS No. 13398-79-3). It is a redox-active phenazine compound that has garnered interest in various research fields, including enzymology and microbiology. This document details its chemical and physical characteristics, spectroscopic data, and its emerging applications. Furthermore, it outlines the intricate biosynthetic pathway of the core phenazine structure and explores the role of phenazines in bacterial signaling and redox cycling. Detailed experimental protocols for a representative synthesis of a phenazine derivative and for the enzymatic assay of laccase utilizing a phenazine substrate are also provided to facilitate further research and application development.

Chemical Information

1.1. Compound Identification

| Parameter | Value |

| CAS Number | 13398-79-3 |

| IUPAC Name | 1,6-dimethoxyphenazine |

| Synonyms | Crystalloiodinine B |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| InChI Key | SFNYAHCOEPIPGO-UHFFFAOYSA-N |

1.2. Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow to brown crystalline powder |

| Solubility | Sparingly soluble in alcohol |

| Storage Temperature | Recommended at -20°C[1] |

Spectroscopic and Analytical Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Aromatic Protons | Aromatic Carbons |

| Methoxy Group Protons | Methoxy Group Carbons |

2.2. Crystal Structure

The crystal structure of 1,6-Dimethoxyphenazine has been determined by X-ray diffraction. The molecule possesses a center of symmetry and is largely planar, with the exception of the methyl groups. The planar molecules are stacked parallel to each other.

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.60 Å, b = 12.59 Å, c = 5.17 Å, β = 93.5° |

Synthesis of Phenazine Derivatives

While a specific, detailed protocol for the synthesis of 1,6-dimethoxyphenazine is not available in the provided search results, a general and classic method for synthesizing the core phenazine structure is the Wohl-Aue reaction. This reaction involves the condensation of an aniline with a nitrobenzene in the presence of a base.

For illustrative purposes, a detailed experimental protocol for the synthesis of a related dihydroxyphenazine derivative is provided below. This procedure highlights the common steps in phenazine synthesis, including condensation and reduction.

3.1. Experimental Protocol: Synthesis of 1,3-Dihydroxyphenazine

This protocol is adapted from a published procedure for the synthesis of a dihydroxyphenazine derivative.

Materials:

-

Benzofuroxan

-

Phloroglucinol

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium Dithionite

-

Phosphate buffer (pH 7.0, 100 mM)

-

Decolorizing charcoal

-

Celite

Procedure:

Step 1: Condensation to form 1,3-Dihydroxyphenazine Dioxide

-

In a suitable reaction vessel, dissolve benzofuroxan and phloroglucinol in a mixed solvent of methanol and water.

-

Add N,N-diisopropylethylamine (DIPEA) to the mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Quench the reaction by adding 1.2 M aqueous HCl.

-

Dilute the solution with deionized water and stir for 20 minutes to allow for the precipitation of the product.

-

Isolate the purple solid by filtration through a sintered glass funnel and wash with deionized water.

-

Resuspend the crude material in ethanol and filter to further purify the intermediate.

-

Dry the crude 1,3-dihydroxyphenazine dioxide under reduced pressure.

Step 2: Reduction to 1,3-Dihydroxyphenazine

-

Resuspend the dried intermediate in a phosphate buffer (pH 7.0, 100 mM) and stir vigorously overnight.

-

Isolate the purified intermediate by filtration and wash with deionized water.

-

In a separate flask, dissolve the purified intermediate in an appropriate solvent and add sodium dithionite in a basic aqueous solution to reduce the dioxide.

-

After the reaction is complete, add decolorizing charcoal and stir for 24 hours.

-

Remove the charcoal by filtering through a pad of Celite.

-

Precipitate the final product by slowly adding deionized water to the filtrate while cooling in an ice bath.

-

Isolate the solid precipitate by filtration and wash with deionized water to yield 1,3-dihydroxyphenazine.

Biological Activity and Applications

4.1. Antimicrobial and Biological Activity

Phenazine compounds, including 1,6-dimethoxyphenazine, are known to be produced by various bacteria and exhibit a range of biological activities. 1,6-Dimethoxyphenazine itself has been reported to show weak antibacterial activity. The biological profile of phenazine derivatives can be significantly influenced by the introduction of different functional groups. Furthermore, the creation of N-oxide derivatives represents a strategy for enhancing biological activity.

4.2. Enzyme Substrate for Laccase Assays

Phenazine-type compounds are valuable substrates for the high-throughput screening of oxidative enzymes like laccases. Their structural features can offer superior stability in aqueous buffers compared to other common substrates, making them suitable for long-term assays. The methoxy groups on the phenazine core are electron-donating, which can influence the compound's oxidation potential and its suitability for specific enzyme variants.

4.3. Role in Microbial Research

In microbial systems, phenazines play a crucial role in redox cycling, which can impact microbial ecology and pathogenesis. They are recognized as virulence and survival factors in bacteria. Researchers utilize phenazine derivatives to study bacterial metabolism, biosynthesis pathways, and intercellular signaling.

Signaling Pathways and Mechanisms

5.1. Phenazine Biosynthesis Pathway

The biosynthesis of the core phenazine structure originates from the shikimic acid pathway. The intermediate, chorismic acid, is converted through a series of enzymatic steps to the central phenazine scaffold.

Caption: Generalized phenazine biosynthesis pathway.

5.2. Phenazine Redox Cycling in Bacteria

Phenazines are redox-active molecules that can act as electron shuttles, facilitating electron transfer processes within and between bacterial cells and their environment. This redox cycling is crucial for anaerobic survival in some bacteria, such as Pseudomonas aeruginosa, by helping to maintain redox homeostasis and generate ATP.

Caption: Phenazine redox cycling mechanism.

Experimental Protocols

6.1. Laccase Activity Assay using a Phenazine Substrate

This protocol describes a general method for determining laccase activity using a phenazine-type substrate, adapted from a procedure for a newly developed substrate, Ferbamine. This method can be adapted for 1,6-dimethoxyphenazine, although optimization of substrate concentration and pH may be necessary.

Materials:

-

Laccase enzyme solution

-

Phenazine substrate (e.g., Ferbamine or 1,6-dimethoxyphenazine)

-

Sodium acetate buffer (50 mM, pH 5.0)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of the phenazine substrate in a suitable solvent (e.g., methanol or DMSO) and then dilute it to the desired final concentration in 50 mM sodium acetate buffer (pH 5.0).

-

Enzyme Preparation: Prepare dilutions of the laccase enzyme solution in the same sodium acetate buffer.

-

Assay Setup:

-

For microplate reader: To each well of a 96-well plate, add a specific volume of the substrate solution.

-

For spectrophotometer: To a cuvette, add the substrate solution.

-

-

Reaction Initiation: Add a specific volume of the laccase enzyme solution to the wells or cuvette to initiate the reaction. A control reaction should be prepared by adding buffer instead of the enzyme solution.

-

Measurement: Immediately measure the change in absorbance at a predetermined wavelength over time. The optimal wavelength will depend on the specific phenazine substrate and its oxidized product. For Ferbamine, the color change produces a pale yellow area with a purple halo.

-

Calculation of Activity: Laccase activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the transformation of 1 µmol of substrate per minute under the specified conditions. The activity can be calculated from the initial linear rate of the reaction using the Beer-Lambert law, provided the molar extinction coefficient of the product is known.

Safety and Handling

7.1. Hazard Identification

1,6-Dimethoxyphenazine is intended for research use only and is not for human or veterinary use.[2] Users should consult the Safety Data Sheet (SDS) for detailed hazard information.

7.2. Recommended Precautions

-

Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area, preferably in a fume hood. Avoid the formation of dust and aerosols.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at the recommended temperature of -20°C. Keep away from direct sunlight and sources of ignition.[1]

7.3. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

1,6-Dimethoxyphenazine is a versatile research chemical with established applications in enzymology and microbiology. Its redox properties and role in bacterial processes make it a valuable tool for scientific investigation. This guide has provided a detailed overview of its chemical information, biological relevance, and practical experimental guidance. Further research into its synthesis, biological activities, and potential applications is warranted and encouraged.

References

An In-depth Technical Guide to Structural Isomers of C14H12N2O2 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of selected structural isomers of the molecular formula C14H12N2O2. The focus is on providing researchers, scientists, and drug development professionals with detailed information on the synthesis, spectroscopic characterization, and biological activities of these compounds. The isomers discussed belong to distinct chemical classes, each with unique properties and potential therapeutic applications.

1,4-Diamino-2,3-dihydroanthracene-9,10-dione

Chemical Class: Anthraquinone Derivative

1,4-Diamino-2,3-dihydroanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2][3] This particular isomer is also known as Solvent Violet 47 and is used in the formulation of colored smoke.[4]

Synthesis

The synthesis of 1,4-diamino-2,3-dihydroanthracene-9,10-dione can be achieved through the reduction of 1,4-diaminoanthraquinone. A common method involves the reaction of 1,4-diaminoanthraquinone with a reducing agent like sodium dithionite.[4] An alternative precursor is 1,4-dihydroxyanthraquinone (quinizarin), which can be reacted with amines to yield the corresponding 1,4-diaminoanthraquinone derivatives.[5]

A general workflow for the synthesis of 1,4-diaminoanthraquinone derivatives is depicted below.

Spectroscopic Data

The following table summarizes key spectroscopic data for 1,4-diamino-2,3-dihydroanthracene-9,10-dione.

| Spectroscopic Technique | Data | Reference |

| Mass Spectrometry | Molecular Weight: 240.26 g/mol | [6] |

| Infrared (IR) Spectroscopy | Key Peaks (cm⁻¹): 3388, 3220, 3068 (N-H stretching); 2972, 2866 (C-H stretching); 1611 (C=O stretching) | [5] |

Biological Activity

While specific signaling pathways for 1,4-diamino-2,3-dihydroanthracene-9,10-dione are not extensively documented, some studies have indicated that it can be mutagenic in the Ames assay.[4] The broader class of anthraquinones has been shown to exert anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of topoisomerase II.[1][7]

1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic Acid

Chemical Class: Pyrido[1,2-a]benzimidazole Derivative

Pyrido[1,2-a]benzimidazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. These activities include antiviral, antibacterial, and anticancer properties.[8][9]

Synthesis

The synthesis of the pyrido[1,2-a]benzimidazole scaffold generally involves the reaction of a 2-aminobenzimidazole derivative with a suitable bifunctional reagent. For instance, α,β-unsaturated aldehydes or ketones can be used to construct the pyridinone ring.[9] A general synthetic approach is illustrated in the following workflow.

Biological Activity and Signaling Pathways

A significant finding for this class of compounds is their potential to act as modulators of the GABA-A receptor.[10] Benzodiazepines, which are well-known GABA-A receptor modulators, exert their effects by binding to the receptor and enhancing the inhibitory effects of GABA.[11] It is hypothesized that pyrido[1,2-a]benzimidazoles may act in a similar manner, making them promising candidates for the development of new anxiolytic and anticonvulsant drugs.

The diagram below illustrates the allosteric modulation of the GABA-A receptor.

Furthermore, certain pyrido[1,2-a]benzimidazole derivatives have demonstrated potent antimalarial activity. For example, the compound TDR86919 showed an IC50 of 0.047 µM against the drug-resistant K1 strain of Plasmodium falciparum and significant in vivo efficacy in a mouse model.[12]

| Compound Class | Biological Activity | Quantitative Data | Reference |

| Pyrido[1,2-a]benzimidazoles | Antimalarial | IC50 (TDR86919 vs. K1 P. falciparum): 0.047 µM | [12] |

2-Amino-5-methylbenzo[b][2][8]benzoxazepin-6-one

Chemical Class: Benzoxazepinone Derivative

Benzoxazepinones are a class of heterocyclic compounds that have been investigated for a variety of biological activities. While specific data for the 2-amino-5-methyl substituted isomer is limited, the broader class of benzoxazepinones has shown promise in several therapeutic areas.

Synthesis and Biological Activity

The synthesis of benzoxazepinone derivatives often involves multi-step reaction sequences. The biological evaluation of this class has revealed activities such as glycogen phosphorylase inhibition, which is a target for the treatment of type 2 diabetes.[13][14] Other related benzoxazinone derivatives have been explored for their potential as tyrosine kinase inhibitors for cancer therapy.[15]

Methylcyano(1-methyl-2(1H)-quinolinylidene)acetate

Chemical Class: Quinolylideneacetate Derivative

Quinolines and their derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[16][17][18]

Synthesis and Biological Activity

The synthesis of quinoline derivatives can be achieved through various established methods. The biological activity of quinoline derivatives is diverse. For instance, some have been shown to target DNA topoisomerase enzymes, leading to their anticancer effects.[19] Others have demonstrated activity against various microbial pathogens. The specific biological profile of methylcyano(1-methyl-2(1H)-quinolinylidene)acetate is not well-documented in publicly available literature, but its structural class suggests potential for biological activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific isomers are often found within the primary research literature. For researchers interested in synthesizing these or related compounds, consulting the cited references is recommended for specific reaction conditions, purification methods, and analytical data.

General Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized isomers.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

-

X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline compounds.

Conclusion

The structural isomers of C14H12N2O2 represent a diverse set of chemical entities with significant potential in drug discovery and development. The anthraquinone and pyrido[1,2-a]benzimidazole isomers, in particular, have demonstrated interesting biological activities that warrant further investigation. While data on some isomers remains limited, the broader chemical classes to which they belong offer a rich field for further research and the development of novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers to explore the potential of these and related compounds.

References

- 1. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 3. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]

- 5. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- [webbook.nist.gov]

- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimalarial pyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jddtonline.info [jddtonline.info]

- 16. researchgate.net [researchgate.net]

- 17. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,6-Dimethoxyphenazine in Microbial Ecology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a diverse class of redox-active secondary metabolites produced by a wide array of bacteria, playing crucial roles in microbial competition, signaling, and pathogenesis. While much research has focused on phenazines like pyocyanin and phenazine-1-carboxylic acid (PCA), other derivatives such as 1,6-dimethoxyphenazine are emerging as significant players in microbial ecology. This technical guide provides an in-depth overview of 1,6-dimethoxyphenazine, consolidating current knowledge on its biosynthesis, biological activities, and ecological significance. We present quantitative data, detailed experimental methodologies, and pathway diagrams to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction to Phenazines and 1,6-Dimethoxyphenazine

Phenazines are nitrogen-containing heterocyclic compounds that are integral to the physiology and ecological fitness of their producers, which include genera such as Pseudomonas, Streptomyces, and Lysobacter.[1][2] These molecules are known for their broad-spectrum antimicrobial properties, their ability to function as electron shuttles in respiration and biofilm formation, and their role as signaling molecules in quorum sensing networks.[2][3]

1,6-Dimethoxyphenazine is a phenazine derivative produced by several species of Streptomyces and Lysobacter.[4][5] Structurally, it is characterized by two methoxy groups at the 1 and 6 positions of the phenazine core. While sometimes described as having weak direct antibacterial activity, its ecological role is multifaceted, potentially involving synergistic interactions with other antimicrobials and serving as a precursor to more potent N-oxide derivatives.[5][6]

Biosynthesis of 1,6-Dimethoxyphenazine

The biosynthesis of 1,6-dimethoxyphenazine originates from the shikimic acid pathway, diverging at the intermediate chorismic acid.[3] Unlike the well-studied phenazine-1-carboxylic acid (PCA) pathway in Pseudomonas, 1,6-dimethoxyphenazine is typically derived from phenazine-1,6-dicarboxylic acid (PDC), the primary phenazine precursor in Streptomyces and Lysobacter.[2][5]

The key steps in the biosynthesis are as follows:

-

Core Synthesis: A conserved set of enzymes encoded by the phz operon (e.g., PhzA-G) catalyzes the conversion of chorismic acid to the tricyclic phenazine core, PDC.[2]

-

Decarboxylative Hydroxylation: In organisms like Lysobacter antibioticus OH13, the FAD-dependent enzyme LaPhzS catalyzes the decarboxylative hydroxylation of PDC to yield 1,6-dihydroxyphenazine (DHP).[7]

-

O-methylation: The crucial step for the formation of 1,6-dimethoxyphenazine is the methylation of the hydroxyl groups. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. The enzyme LaPhzM from L. antibioticus OH13 has been identified and shown to be responsible for the formation of both mono- and di-O-methylated phenazines.[7][8]

Further modifications, such as N-oxidation by enzymes like LaPhzNO1, can occur on the phenazine ring, leading to the production of potent antibiotics like myxin (1-hydroxy-6-methoxyphenazine-N5,N10-dioxide).[5][7]

Biosynthesis pathway of 1,6-Dimethoxyphenazine.

Role in Microbial Ecology

The function of 1,6-dimethoxyphenazine in microbial communities is complex, extending beyond simple antagonism.

Antimicrobial Activity

1,6-Dimethoxyphenazine itself is reported to be a weakly active antibacterial agent, with some activity noted against mycobacteria.[4][9] However, its derivatives and its role in synergy with other compounds are of significant interest. For instance, related O-methylated phenazines have been shown to act as potentiators for antibiotics like ciprofloxacin, reducing the required dosage.[5] This suggests a role in weakening competitors, making them more susceptible to other inhibitory compounds.

Redox Activity and Interspecies Interactions

Like all phenazines, 1,6-dimethoxyphenazine is a redox-active molecule. The methoxy groups are electron-donating, which influences the compound's oxidation potential.[6] This property allows it to participate in extracellular electron transfer, which is crucial for:

-

Nutrient Acquisition: Facilitating the reduction of insoluble minerals like iron and manganese, making them bioavailable.

-

Biofilm Formation: Acting as an electron shuttle to help balance the redox state of the cell, particularly in anoxic regions of biofilms.

-

Interspecies Competition: Generating reactive oxygen species (ROS) through redox cycling, which can be toxic to competing microbes.

Signaling

While a direct signaling role for 1,6-dimethoxyphenazine has not been explicitly demonstrated, phenazines are known to function as signaling molecules in quorum sensing (QS) circuits. For example, pyocyanin can modulate gene expression through the transcription factor SoxR.[10] Given the structural similarity and shared redox properties, it is plausible that 1,6-dimethoxyphenazine or its derivatives could influence gene expression in both producer and neighboring species, impacting community-wide behaviors.

General phenazine-mediated signaling workflow.

Data Presentation

Table 1: Production of 1,6-Dimethoxyphenazine

| Producing Strain (Engineered) | Precursor | Key Enzyme Introduced | Production Titer (mg/L) | Reference |

| Pseudomonas chlororaphis | Glycerol | O-methyltransferase (PhzMLa) | 71.8 | [1][11] |

| Streptomyces coelicolor | Xylan/R5 medium | PhzF' (for PDC precursor) | Not directly quantified for the final product | [10] |

Table 2: Known Biological Activities

| Compound | Activity Type | Target Organisms | Notes | Reference |

| 1,6-Dimethoxyphenazine | Weak antibacterial | Mycobacteria | Often used as a dereplication standard in drug discovery. | [4][9] |

| Related O-methylated phenazines | Antibiotic potentiator | Various bacteria | Enhances the efficacy of ciprofloxacin. | [5] |

| Phenazine-1,6-dicarboxylic acid (PDC) | Antibacterial | E. coli, Bacillus subtilis | Lethal activity at 37 mM. | [5][12] |

| Myxin (N-oxide derivative) | Potent antimicrobial | Broad spectrum | Inhibits DNA synthesis. | [5][13] |

Experimental Protocols

Extraction and Quantification of 1,6-Dimethoxyphenazine

This protocol is adapted from standard methods for phenazine analysis and can be optimized for specific microbial cultures.

Objective: To extract and quantify 1,6-dimethoxyphenazine from a liquid bacterial culture.

Materials:

-

Bacterial culture (e.g., Streptomyces sp. or engineered P. chlororaphis)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

0.1 N HCl

-

Centrifuge and tubes

-

Rotary evaporator

-

HPLC system with a C18 column and UV-Vis detector

Methodology:

-

Culture Growth: Grow the microbial strain in a suitable liquid medium (e.g., R5 medium for Streptomyces) under optimal conditions for phenazine production (typically stationary phase).

-

Solvent Extraction:

-

Acidify the culture supernatant to pH ~2.0 with HCl.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 10 minutes.

-

Separate the organic (ethyl acetate) phase. Repeat the extraction twice more on the aqueous phase.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

-

Concentration: Evaporate the solvent from the pooled organic phase using a rotary evaporator at low pressure and moderate temperature (e.g., 40°C).

-

Sample Preparation: Re-dissolve the dried extract in a known volume of methanol for HPLC analysis. Filter the sample through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Inject the sample onto a C18 HPLC column.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Monitor the elution profile at a characteristic wavelength for phenazines (e.g., 254 nm and 365 nm).

-

Quantify the 1,6-dimethoxyphenazine peak by comparing its area to a standard curve prepared with a purified standard of the compound.

-

Workflow for phenazine extraction and analysis.

Heterologous Expression of Biosynthetic Genes

Objective: To produce 1,6-dimethoxyphenazine in a heterologous host like Pseudomonas chlororaphis or E. coli.

Methodology:

-

Gene Cluster Identification: Identify the PDC biosynthesis gene cluster (phz) and the O-methyltransferase gene (e.g., LaPhzM) from the native producer.

-

Vector Construction: Clone the required genes into a suitable expression vector under the control of a strong, inducible promoter. For example, co-express the phz operon from a PDC producer and LaPhzM.

-

Host Transformation: Transform the engineered plasmid into a suitable host strain. P. chlororaphis is a good candidate as it already possesses an efficient phenazine precursor pathway.[11]

-

Expression and Production: Induce gene expression and grow the culture under optimized fermentation conditions.

-

Analysis: Extract and analyze the produced phenazines as described in Protocol 5.1.

Conclusion and Future Directions

1,6-dimethoxyphenazine represents an intriguing component of the complex chemical language of microbes. While its direct antimicrobial effects may be modest, its role as a precursor to potent N-oxides, a potential antibiotic potentiator, and a redox-active agent in microbial communities highlights its ecological importance. The successful engineering of high-yield production strains opens avenues for further investigation into its biological activities and potential applications.

Future research should focus on:

-

Elucidating any direct signaling roles of 1,6-dimethoxyphenazine and its interaction with specific transcriptional regulators.

-

Screening for synergistic antimicrobial activities with a broader range of antibiotics and antifungal agents.

-

Investigating its impact on the structure and function of complex microbial communities, such as those in the rhizosphere and in polymicrobial infections.

-

Exploring the enzymatic synthesis of novel derivatives with enhanced biological activity for drug development.

This guide provides a foundational resource for these future endeavors, aiming to stimulate further research into this and other understudied phenazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,6-Dimethoxyphenazine|Research Chemical [benchchem.com]

- 7. Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agscientific.com [agscientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Prediction of 1,6-Dimethoxyphenazine Redox Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical prediction of the redox potential of 1,6-dimethoxyphenazine. Phenazine derivatives are a significant class of redox-active organic compounds with applications ranging from sustainable energy storage in redox flow batteries to their role as electron mediators in biological systems.[1][2][3] Accurately predicting their redox potentials is crucial for designing molecules with tailored electrochemical properties for specific applications. This document outlines the predominant computational methodologies, presents relevant data for context, and details the experimental protocol for validation.

Theoretical Framework for Redox Potential Prediction

The redox potential (E°) of a molecule is fundamentally related to the Gibbs free energy change (ΔG°) of the redox reaction. In computational chemistry, the prediction of redox potentials typically involves calculating this free energy change for the molecule in a solution.[4][5] This is often achieved by dissecting the process using a thermodynamic Born-Haber cycle, which separates the reaction into gas-phase and solvation components.[1]

Modern in silico techniques range from first-principles quantum mechanical calculations to machine learning models trained on existing data.[4][6] For phenazine derivatives, Density Functional Theory (DFT) has proven to be a robust method for calculating the necessary energy differences.[1][2][7] Furthermore, machine learning (ML) approaches, often assisted by DFT-computed features, are emerging as powerful tools for rapidly screening large chemical spaces of phenazine derivatives.[7][8]

Computational Methodologies

Density Functional Theory (DFT) Approach

DFT is a widely used quantum chemical method for predicting the electronic structure and energies of molecules. The workflow for predicting redox potential involves calculating the free energies of the molecule in its different oxidation states.

Logical Workflow for DFT-Based Redox Potential Prediction

Caption: Workflow for predicting redox potential using Density Functional Theory (DFT).

A common protocol involves using a hybrid functional like B3LYP with a basis set such as 6-31+G(d,p).[9][10] Solvation effects are crucial and are typically accounted for using implicit solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[5][9][11]

Machine Learning (ML) Approach

ML models can predict redox potentials with high accuracy at a fraction of the computational cost of DFT, making them ideal for high-throughput screening.[2][8] These models are trained on datasets of molecules with known redox potentials, which can be either experimentally measured or calculated via DFT.[7]

Logical Workflow for ML-Based Redox Potential Prediction

Caption: Workflow for predicting redox potential using a Machine Learning (ML) model.

For phenazine derivatives, features can range from simple 2D structural fingerprints to more complex quantum-chemical descriptors like HOMO/LUMO energies.[4][7][12] Studies have shown that even with small training sets of around 150-200 derivatives, ML models can achieve high prediction accuracies (R² > 0.7-0.9).[7][8][12]

Data Presentation: Substituent Effects on Phenazine Redox Potentials

While a specific, universally accepted theoretical value for 1,6-dimethoxyphenazine is not available in the cited literature, the effect of substituents on the parent phenazine core is well-documented. Electron-donating groups (EDGs) like methoxy (-OCH₃) are known to shift the redox potential to more negative values, while electron-withdrawing groups (EWGs) shift it to more positive values.[2] The table below summarizes computationally predicted and experimental redox potentials for related phenazine compounds to provide context.

| Compound | Substituent(s) | Method | Solvent | E° (V vs. SHE) | Reference |

| Phenazine | None | Experimental (CV) | Water (pH 7) | -0.35 V | [3] |

| 1-Hydroxyphenazine | 1-OH (EDG) | Experimental (CV) | Water (pH 7) | -0.28 V | [13] |

| Phenazine-1-carboxamide | 1-CONH₂ (EWG) | Experimental (CV) | Water (pH 7) | -0.21 V | [13] |

| Pyocyanin (1-hydroxy-5-methylphenazine) | 1-OH, 5-CH₃ (EDGs) | Experimental (CV) | Water (pH 7) | -0.34 V | [13] |

| Amino-substituted Phenazines | -NH₂ (EDG) | DFT Calculation | DME | Potentials shifted up to -0.65 V vs. parent phenazine | [2] |

| Cyano-substituted Phenazines | -CN (EWG) | DFT Calculation | DME | Potentials shifted up to +2.25 V vs. parent phenazine | [2] |

Note: Redox potentials are highly dependent on the solvent and pH. Direct comparison between different conditions should be made with caution.

Experimental Protocol for Validation: Cyclic Voltammetry (CV)

The theoretical predictions should be validated experimentally. Cyclic voltammetry is the standard electrochemical technique for determining the redox potential of a compound.[14][15]

Experimental Workflow for Cyclic Voltammetry

Caption: Standard experimental workflow for determining redox potential via Cyclic Voltammetry.

Detailed Methodology

-

Materials and Reagents :

-

1,6-dimethoxyphenazine (analyte)

-

Anhydrous, high-purity solvent (e.g., acetonitrile, dimethoxyethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Reference standard (e.g., Ferrocene/Ferrocenium couple, Fc/Fc⁺) for internal calibration.[9]

-

High-purity inert gas (Argon or Nitrogen)

-

-

Electrochemical Cell Setup :

-

Working Electrode (WE) : Glassy carbon or platinum disk electrode. The electrode surface must be polished to a mirror finish before each experiment.[17]

-

Reference Electrode (RE) : Typically a non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) isolated by a salt bridge.

-

Counter Electrode (CE) : A platinum wire or graphite rod with a surface area larger than the WE.

-

Procedure :

-

Prepare a solution of the analyte (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.

-

Assemble the three-electrode cell and add the solution.

-

Deoxygenate the solution by bubbling the inert gas through it for at least 15 minutes to prevent interference from oxygen reduction.

-

Connect the electrodes to a potentiostat.

-

Initiate a potential sweep. The potential is ramped linearly from an initial value to a switching potential and then ramped back.[16] The potential window should be wide enough to encompass the redox event of interest.

-

Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

-

If using an internal reference, add a small amount of ferrocene and record a second voltammogram.

-

-

Data Analysis :

-

The voltammogram will show a peak for the oxidation (anodic peak, Eₚₐ) and reduction (cathodic peak, Eₚ𝒸) of the analyte.

-

For a reversible or quasi-reversible process, the formal redox potential (approximated as the half-wave potential E₁/₂) is calculated as the average of the anodic and cathodic peak potentials: E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2 .[13]

-

All potentials should be reported relative to a standard reference electrode (e.g., by converting from the experimental reference using the known potential of the Fc/Fc⁺ couple).[9]

-

References

- 1. Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Unlocking the Potential: Predicting Redox Behavior of Organic Molecules, from Linear Fits to Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning [dspace.ncl.res.in]

- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ossila.com [ossila.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 17. uni-due.de [uni-due.de]

Methodological & Application

Application Notes and Protocols for Redox Indicators in Microbial Assays

Note on 1,6-Dimethoxyphenazine: Initial searches for the application of 1,6-dimethoxyphenazine as a redox indicator in microbial assays did not yield established protocols or significant quantitative data. While it is known as a phenazine derivative produced by some Streptomyces species and exhibits weak antibacterial activity, its use as a primary redox indicator for microbial viability or susceptibility testing is not well-documented in the available scientific literature.[1]

Therefore, these application notes will focus on a widely used and well-validated redox indicator, Resazurin (also known as AlamarBlue™) , which serves a similar purpose and for which extensive data and established protocols are available. The principles and methodologies described herein for resazurin can serve as a foundational guide for researchers interested in the application of redox indicators in microbial assays.

Resazurin as a Redox Indicator in Microbial Assays

Introduction

Resazurin is a blue, non-fluorescent, and cell-permeable dye that is widely used as an indicator of metabolic activity and cell viability in a variety of biological assays.[2][3][4] In the presence of metabolically active cells, resazurin is reduced by intracellular reductases to the pink, highly fluorescent compound resorufin.[4][5][6][7][8] This conversion can be quantitatively measured using either a spectrophotometer (absorbance) or a fluorometer (fluorescence), with fluorescence detection offering higher sensitivity.[9][10] The amount of resorufin produced is directly proportional to the number of viable, metabolically active cells.[8][11][12]

Principle of Action

The reduction of resazurin to resorufin is a key indicator of cellular health and metabolic function. This process is primarily driven by mitochondrial respiratory chain enzymes and other cellular reductases.[6][13] A further, irreversible reduction to the colorless and non-fluorescent hydroresorufin can occur with prolonged incubation or in highly reducing environments.[7][14]

Figure 1: Mechanism of Resazurin Reduction. A brief, descriptive caption.

Applications in Microbial Assays

Resazurin-based assays are versatile and can be adapted for various applications in microbiology, including:

-

Antimicrobial Susceptibility Testing (AST): To determine the minimum inhibitory concentration (MIC) of antimicrobial compounds.[2][14][15][16]

-

Microbial Viability and Cytotoxicity Assays: To assess the viability of microbial populations exposed to different compounds or environmental conditions.[3][4][12][17]

-

High-Throughput Screening (HTS): For the rapid screening of large compound libraries for antimicrobial activity.[18][19]

-

Biofilm Quantification: To determine the metabolic activity of microbial biofilms.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin

This protocol describes a broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Iso-Sensitest Broth)[14]

-

Test antimicrobial compound

-

Resazurin sodium salt solution (0.015% w/v in sterile distilled water or PBS, filter-sterilized)[20]

-

Positive control (bacterial culture without antimicrobial)

-

Negative control (sterile broth)

-

Plate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm)

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the antimicrobial compound in the appropriate broth to achieve a range of concentrations. Typically, this is done by adding 100 µL of the highest concentration to the first well and then serially transferring 50 µL to subsequent wells containing 50 µL of broth.[14]

-

-

Inoculum Preparation:

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.

-

Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[20]

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions and the positive control wells.

-

The final volume in each well should be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[14]

-

-

Addition of Resazurin:

-

Data Acquisition and Interpretation:

-

Visually inspect the plate for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the antimicrobial agent that prevents this color change.[2][15]

-

For quantitative results, measure the fluorescence (Ex/Em 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[9][16]

-

Figure 2: Workflow for MIC Determination. A brief, descriptive caption.

Protocol 2: Microbial Viability/Cytotoxicity Assay

This protocol is for assessing the effect of a compound on microbial viability.

Materials:

-

Sterile 96-well opaque-walled plates (for fluorescence)

-

Microbial culture

-

Sterile broth medium

-

Test compound

-

Resazurin solution (as in Protocol 1)

-

Plate reader (fluorescence at Ex/Em 560/590 nm)

Procedure:

-

Cell Seeding:

-

Prepare a suspension of the microbial culture and dispense 100 µL into the wells of a 96-well plate at a predetermined cell density.

-

-

Compound Addition:

-

Add various concentrations of the test compound to the wells. Include appropriate positive (untreated cells) and negative (medium only) controls.

-

-

Incubation:

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) under optimal growth conditions.

-

-

Resazurin Addition and Incubation:

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence (from negative control wells).

-

Calculate the percentage of viable cells relative to the positive control (untreated cells).

-

If applicable, determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

-

Data Presentation

Quantitative data from these assays should be presented in a clear and organized manner.

Table 1: Example MIC Data for a Novel Antimicrobial Compound

| Bacterial Strain | Antimicrobial | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Compound X | 16 |

| Escherichia coli ATCC 25922 | Compound X | 32 |

| Pseudomonas aeruginosa PAO1 | Compound X | 64 |

| Enterococcus faecalis ATCC 29212 | Compound X | 8 |

Table 2: Example IC50 Data from a Microbial Cytotoxicity Assay

| Microbial Species | Test Compound | Exposure Time (h) | IC50 (µM) |

| Candida albicans SC5314 | Compound Y | 24 | 25.5 |

| Saccharomyces cerevisiae BY4741 | Compound Y | 24 | 42.1 |

| Cryptococcus neoformans H99 | Compound Y | 48 | 18.9 |

Conclusion

Resazurin-based assays are a robust, sensitive, and high-throughput compatible method for assessing microbial viability and the efficacy of antimicrobial agents. While 1,6-dimethoxyphenazine is a known microbial metabolite, its application as a redox indicator in these assays is not currently established. The protocols and principles outlined here for resazurin provide a solid foundation for researchers in microbiology and drug development to quantify the effects of various compounds on microbial metabolic activity.

References

- 1. toku-e.com [toku-e.com]

- 2. researchgate.net [researchgate.net]

- 3. What are the advantages of resazurin (alamar blue) assay? | AAT Bioquest [aatbio.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. vincristinesulfate.com [vincristinesulfate.com]

- 6. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. biotium.com [biotium.com]

- 13. Resazurin - Wikipedia [en.wikipedia.org]

- 14. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Resazurin viability assay [bio-protocol.org]

- 18. Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resazurin-based high-throughput screening method for the discovery of dietary phytochemicals to target microbial transformation of l -carnitine into t ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO00103A [pubs.rsc.org]

- 20. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,6-Dimethoxyphenazine in Microbial Fuel Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are based on established methodologies for testing exogenous redox mediators in microbial fuel cells (MFCs). As of the last update, specific literature detailing the use of 1,6-dimethoxyphenazine in MFCs is not available. Therefore, these guidelines are provided as a starting point for research and may require optimization.

Introduction

Phenazine compounds are a class of redox-active molecules known to facilitate extracellular electron transfer in microbial fuel cells, acting as electron shuttles between microorganisms and the anode. This mediated electron transfer can significantly enhance the power output of an MFC. 1,6-Dimethoxyphenazine, a naturally occurring phenazine derivative, possesses a redox-active core structure suggesting its potential as an effective electron shuttle in MFCs. These application notes provide a detailed protocol for the preparation, application, and evaluation of 1,6-dimethoxyphenazine as a redox mediator in a laboratory-scale microbial fuel cell.

Physicochemical Properties of 1,6-Dimethoxyphenazine

A summary of the key properties of 1,6-dimethoxyphenazine is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding its behavior in an aqueous environment.

Table 1: Physicochemical Properties of 1,6-Dimethoxyphenazine

| Property | Value | Source |

| CAS Number | 13398-79-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 240.26 g/mol | [1][3][4] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |

| Storage Conditions | -20°C | [1] |

Experimental Protocols

Preparation of 1,6-Dimethoxyphenazine Stock Solution

Objective: To prepare a sterile stock solution of 1,6-dimethoxyphenazine for addition to the MFC anode chamber.

Materials:

-

1,6-Dimethoxyphenazine (purity >98%)

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Sterile, deionized water

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Accurately weigh a desired amount of 1,6-dimethoxyphenazine powder. For example, to prepare a 10 mM stock solution, weigh 2.40 mg of 1,6-dimethoxyphenazine.

-

Dissolve the powder in a minimal amount of a suitable solvent such as DMSO or ethanol.[1]

-

Once fully dissolved, bring the solution to the final desired volume with sterile, deionized water. For a 10 mM stock solution, if 2.40 mg was used, the final volume would be 1 mL.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Store the stock solution at -20°C, protected from light.

Operation of a Two-Chamber Microbial Fuel Cell

Objective: To evaluate the effect of 1,6-dimethoxyphenazine on the performance of a microbial fuel cell.

Materials:

-

Two-chamber H-type MFC

-

Anode and cathode electrodes (e.g., carbon felt, carbon cloth)

-

Proton exchange membrane (PEM), such as Nafion®

-

Anaerobic sludge or a pure culture of electrogenic bacteria (e.g., Shewanella oneidensis, Geobacter sulfurreducens)

-

Anode medium (e.g., nutrient broth supplemented with a carbon source like sodium acetate or glucose)

-

Cathode solution (e.g., phosphate buffer)

-

External resistor (e.g., 1 kΩ)

-

Data acquisition system or multimeter

Procedure:

-

Assemble the two-chamber MFC according to the manufacturer's instructions, ensuring the PEM separates the anode and cathode chambers.

-

Inoculate the anode chamber with the selected microbial culture and fill with the anode medium.

-

Fill the cathode chamber with the cathode solution.

-

Acclimate the MFC by connecting the anode and cathode through an external resistor and monitoring the voltage until a stable baseline is achieved. This may take several days to weeks.

-

Once the MFC performance is stable, introduce a specific concentration of the 1,6-dimethoxyphenazine stock solution into the anode chamber. A typical starting concentration for phenazine mediators is in the range of 10-100 µM.

-

Monitor the voltage across the external resistor continuously.

-

Perform electrochemical analyses such as polarization curves and power density curves to fully characterize the MFC performance with and without the mediator.

Electrochemical Analysis

Objective: To quantify the performance of the MFC with and without 1,6-dimethoxyphenazine.

Procedure:

-

Polarization Curve: Vary the external resistance over a wide range (e.g., from open circuit to a short circuit) and measure the stable voltage at each resistance.

-

Power Density Curve: Calculate the current (I = V/R) and power (P = V * I) for each resistance. Normalize the power to the anode surface area to obtain power density (mW/m²). Plot power density as a function of current density (A/m²).

-

Cyclic Voltammetry (CV): To determine the redox potential of 1,6-dimethoxyphenazine under the experimental conditions, perform CV using a three-electrode setup (working, counter, and reference electrodes) in the anolyte with and without the mediator.

Data Presentation

The following tables should be used to record and compare the performance of the MFC.

Table 2: MFC Performance Before and After Addition of 1,6-Dimethoxyphenazine

| Parameter | Before Mediator | After Mediator (Specify Conc.) | % Change |

| Open Circuit Voltage (OCV) (mV) | |||

| Maximum Power Density (mW/m²) | |||

| Current Density at Max Power (A/m²) | |||

| Internal Resistance (Ω) |

Table 3: Electrochemical Properties of 1,6-Dimethoxyphenazine

| Parameter | Value |

| Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | |

| Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | |

| Formal Redox Potential (E°') (V vs. Ag/AgCl) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating 1,6-dimethoxyphenazine in an MFC.

Mediated Electron Transfer Pathway

Caption: Proposed mechanism of mediated electron transfer by 1,6-dimethoxyphenazine.

References

Application Notes and Protocols for 1,6-Dimethoxyphenazine in Antifungal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, renowned for their broad-spectrum biological activities, including potent antifungal properties. While the antifungal potential of many phenazine derivatives is well-documented, specific research on 1,6-dimethoxyphenazine is less extensive. However, by examining the activities of structurally related phenazines, we can infer its potential applications and establish robust protocols for its investigation in antifungal research.